![molecular formula C8H4F6O3S B181225 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate CAS No. 199188-29-9](/img/structure/B181225.png)
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate
Overview
Description
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, commonly referred to as TFMS, is an organic compound with the chemical formula C9H7F3O3S. It is a colorless liquid with a pungent odor and a melting point of -27 °C. TFMS is used in a variety of applications, from pharmaceuticals to industrial chemicals. It is also used as a reagent in organic synthesis due to its strong nucleophilic character.
Scientific Research Applications
Catalyst and Reagent in Organic Synthesis
Catalysis in Acylation Reactions : Scandium trifluoromethanesulfonate, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been found to be an extremely active Lewis acid catalyst for the acylation of alcohols and esterification of alcohols by carboxylic acids. This method is notably effective for selective macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Synthesis of Precursors for Organic Reactions : The compound has been utilized in the efficient synthesis of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, an important entity in organic synthesis (Bronner & Garg, 2009).
Applications in Chemical Transformations
Use in Vinyl and Aryl Triflates Synthesis : The increasing use of vinyl and aryl trifluoromethanesulfonates (triflates) is due to their facile preparation from carbonyl compounds and phenols. These compounds undergo various important chemical transformations, including cross-coupling reactions and carbon monoxide insertion (Ritter, 1993).
Electrophilic Activation and Radical Reactions : Trifluoromethanesulfonic anhydride, a compound related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has seen widespread use for electrophilic activation and radical trifluoromethylation reactions, demonstrating its versatility and potential in organic synthesis (Qin, Cheng, & Jiao, 2022).
Miscellaneous Applications
Nucleophilic Cyclisations : Trifluoromethanesulfonic (triflic) acid has been an excellent catalyst for inducing cyclisation of homoallylic sulfonamides, demonstrating the utility of triflates in facilitating efficient formation of polycyclic systems (Haskins & Knight, 2002).
Fuel Cell Technology : 2-Sulfoethylammonium Trifluoromethanesulfonate, a compound structurally related to 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate, has been investigated for its use as a proton-conducting ionic liquid in high-temperature PEM fuel cells (Wippermann et al., 2016).
Mechanism of Action
Target of Action
The primary target of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate are arylthiolate anions . These anions play a crucial role in the trifluoromethylation process .
Mode of Action
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate interacts with its targets by forming electron donor-acceptor (EDA) complexes with arylthiolate anions . This interaction leads to an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The compound affects the trifluoromethylation pathway . The formation of EDA complexes and the subsequent SET reaction lead to the S-trifluoromethylation of thiophenols . This process is a key step in the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may affect its bioavailability.
Result of Action
The result of the compound’s action is the S-trifluoromethylation of thiophenols . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate is influenced by environmental factors such as light. The compound undergoes an SET reaction under visible light irradiation . This suggests that the compound’s action, efficacy, and stability may be affected by light conditions.
properties
IUPAC Name |
[2-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O3S/c9-7(10,11)5-3-1-2-4-6(5)17-18(15,16)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDZFQGLSLLIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445506 | |
Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
CAS RN |
199188-29-9 | |
Record name | 2-(Trifluoromethyl)phenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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